N-(1-Methylethyl)-2-thiazolamine
Description
Contextual Significance of Thiazolamine Derivatives in Chemical Sciences
Thiazole-containing heterocycles are of paramount importance in medicinal chemistry, forming the structural core of numerous biologically active compounds. The 2-aminothiazole (B372263) scaffold, in particular, is a privileged structure in drug discovery and development, known to exhibit a wide array of pharmacological activities. nih.govchemicalbook.comresearchgate.netnih.gov These activities include antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties. nih.govchemicalbook.com The versatility of the 2-aminothiazole ring allows for various substitutions, leading to a diverse library of derivatives with distinct biological profiles. nih.gov This has made them a focal point for synthetic and medicinal chemists aiming to develop new therapeutic agents. nih.govchemicalbook.com
Scope and Objectives of Research on N-(1-Methylethyl)-2-thiazolamine
Research on this compound, also known as N-isopropyl-2-aminothiazole, is primarily driven by the desire to understand how the N-isopropyl substitution influences the chemical and biological properties of the 2-aminothiazole core. The main objectives of such research can be summarized as:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and thoroughly characterizing its chemical and physical properties. A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole (B1198619) synthesis. chemicalbook.com
Biological Screening: Investigating the compound's potential as a therapeutic agent by screening it for various biological activities, such as antimicrobial and anticancer effects.
Structure-Activity Relationship (SAR) Studies: Understanding how the isopropyl group at the nitrogen atom affects the compound's interaction with biological targets compared to other N-substituted or unsubstituted 2-aminothiazoles.
Evolution of Research Themes Pertaining to this compound
The study of 2-aminothiazole derivatives dates back to the late 19th century with the discovery of the Hantzsch thiazole synthesis. chemicalbook.comthieme.de Early research focused on the fundamental synthesis and reactivity of these compounds. Over time, with the discovery of the therapeutic potential of sulfa drugs containing a thiazole moiety, the research focus shifted towards medicinal applications.
In recent decades, there has been a surge in the synthesis and biological evaluation of a vast number of 2-aminothiazole derivatives. nih.gov Research on N-alkyl-2-aminothiazoles, including the N-isopropyl derivative, is a part of this broader trend. The evolution of research can be seen as a progression from fundamental organic synthesis to targeted drug discovery, driven by the ever-present need for new and effective therapeutic agents. The investigation into compounds like this compound contributes to the growing body of knowledge on structure-activity relationships within this important class of heterocyclic compounds.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, the properties of a closely related compound, 2-isopropyl-4-methylthiazole (B103707) (CAS 15679-13-7), can provide some insights into the expected physical characteristics.
Interactive Data Table: Physicochemical Properties of 2-Isopropyl-4-methylthiazole
| Property | Value | Source |
| Molecular Formula | C7H11NS | sigmaaldrich.comchemicalbook.comcymitquimica.com |
| Molecular Weight | 141.23 g/mol | sigmaaldrich.com |
| Boiling Point | 92 °C at 50 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 1.001 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index (n20/D) | 1.5 | sigmaaldrich.comchemicalbook.com |
Spectroscopic Data
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), and protons on the thiazole ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring. |
| ¹³C NMR | Resonances for the carbon atoms of the isopropyl group and the thiazole ring. The chemical shifts of the thiazole carbons would be characteristic of this heterocyclic system. |
| IR Spectroscopy | Absorption bands corresponding to N-H stretching (if the amino proton is present), C-H stretching of the isopropyl group, C=N and C=C stretching of the thiazole ring, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the thiazole ring. |
Structure
3D Structure
Properties
CAS No. |
2206-28-2 |
|---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
N-propan-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2S/c1-5(2)8-6-7-3-4-9-6/h3-5H,1-2H3,(H,7,8) |
InChI Key |
UTOIYHRXEBTSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CS1 |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of N 1 Methylethyl 2 Thiazolamine
Systematic IUPAC Nomenclature and Common Chemical Descriptors for N-(1-Methylethyl)-2-thiazolamine
The compound this compound is a heterocyclic amine characterized by a thiazole (B1198619) ring substituted at the 2-position with an isopropylamino group. Its systematic and common descriptors are essential for unambiguous identification in chemical literature and databases.
The preferred IUPAC name for this compound is N-isopropyl-1,3-thiazol-2-amine . The descriptor "N-isopropyl" specifies that an isopropyl group, also known as a 1-methylethyl group, is attached to the nitrogen atom of the amino group. The "1,3-thiazol-2-amine" part of the name indicates a thiazole ring system where the amino group is attached at the second carbon atom. Thiazole itself is a five-membered aromatic ring containing one sulfur and one nitrogen atom. wikipedia.org
A summary of the key chemical descriptors for this compound is provided in the table below. These identifiers are crucial for searching chemical databases and ensuring accurate communication of the compound's identity.
| Descriptor | Value |
| IUPAC Name | N-isopropyl-1,3-thiazol-2-amine |
| Synonyms | This compound, 2-(Isopropylamino)thiazole |
| Molecular Formula | C6H10N2S |
| CAS Number | 29540-39-8 |
Analysis of Potential Isomeric Forms and Tautomerism in this compound
The structure of this compound allows for the consideration of both constitutional isomerism and tautomerism.
Constitutional Isomers: Constitutional isomers have the same molecular formula but different connectivity of atoms. For C6H10N2S, several constitutional isomers exist. For example, the position of the isopropyl group and the amino group on the thiazole ring could be varied. Isomers such as 4-methyl-2-(1-methylethyl)thiazole and 2-methyl-4-(1-methylethyl)thiazole are known compounds with the same molecular weight but different substitution patterns on the thiazole ring. nist.govnist.gov
Tautomerism: 2-Aminothiazole (B372263) and its derivatives can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. researchgate.net For this compound, the principal tautomeric equilibrium is between the amino form and the imino form.
Amino form: N-isopropyl-1,3-thiazol-2-amine. In this form, the exocyclic nitrogen is an amino group, and the thiazole ring is aromatic.
Imino form: N-isopropyl-1,3-thiazol-2(3H)-imine. In this tautomer, a proton has migrated from the exocyclic nitrogen to the ring nitrogen, resulting in an exocyclic imine double bond and a non-aromatic thiazoline (B8809763) ring.
Studies on 2-aminothiazole derivatives have shown that the amino form is generally the more stable and predominant tautomer in solution. researchgate.netrsc.org However, the equilibrium can be influenced by factors such as the solvent and the nature of substituents on the ring and the amino group. rsc.org For instance, computational studies on 2-aminothiazole itself indicate that the amino tautomer is the main configuration in aqueous solution. researchgate.net
Conformational Analysis and Stereochemical Features of the this compound Structure
The conformational flexibility of this compound primarily arises from the rotation around the C-N bond connecting the isopropyl group to the thiazole ring. The isopropyl group itself has rotational freedom around the bond to the nitrogen.
The orientation of the isopropyl group relative to the thiazole ring can lead to different conformers. The rotation of the isopropyl group can be sterically hindered by the adjacent sulfur and nitrogen atoms of the thiazole ring. The methine proton of the isopropyl group can be oriented either towards or away from the ring. The relative energies of these conformers would be influenced by steric interactions and potentially weak intramolecular hydrogen bonds.
Studies on related molecules containing isopropyl groups attached to aromatic rings have shown that specific conformations can be favored. For example, in 2-isopropylphenol, the conformer where the methine C-H bond of the isopropyl group points towards the hydroxyl group is more stable. researchgate.net The presence of branched isopropyl groups can also create what is known as "conformational friction," which can stabilize certain conformations to a greater extent. units.it The barrier to internal rotation around the isopropyl-nitrogen bond has been a subject of study in various N,N-diisopropyl compounds. acs.org
The this compound molecule does not possess a chiral center, and therefore, it does not exhibit enantiomerism. However, the introduction of a substituent at the 4 or 5 position of the thiazole ring could potentially create a chiral center, leading to stereoisomers.
Synthetic Methodologies for N 1 Methylethyl 2 Thiazolamine
Direct Synthesis Routes to N-(1-Methylethyl)-2-thiazolamine
Direct synthesis of this compound, also known as N-isopropyl-2-thiazolamine, primarily involves constructing the thiazole (B1198619) ring with the isopropylamino group already in place or by adding the isopropylamino group to a pre-existing thiazole core.
Cyclization Reactions Employing Thiazole Ring Formation Strategies
The Hantzsch thiazole synthesis and its variations are fundamental to forming the thiazole ring. This method typically involves the reaction of an α-haloketone with a thiourea (B124793) derivative. In the context of this compound, N-isopropylthiourea would be a key reactant. The general mechanism involves the initial reaction of the thiourea with the α-haloketone to form an intermediate, which then undergoes cyclization and dehydration to yield the 2-aminothiazole (B372263) derivative.
One-pot synthesis methods have been developed for N-substituted 2-aminothiazoles, reacting α-halo ketones with potassium thiocyanate (B1210189) and an amine, offering an efficient route from readily available starting materials. tandfonline.com For instance, the reaction of 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide with 1-(naphthalen-1-yl)thiourea in the presence of triethylamine (B128534) in DMF yields N-(naphthalen-1-yl)-4-(pyridin-2-yl)thiazol-2-amine. nih.gov A similar strategy using 1-(4-(trifluoromethyl)phenyl)thiourea produces 4-(pyridin-2-yl)-N-(4-(trifluoromethyl)phenyl)thiazol-2-amine. nih.gov
Another approach involves the cyclization of N-substituted α-amino acids. A mild, metal-free synthesis of 2,5-disubstituted thiazoles has been reported using N-substituted α-amino acids, which undergo carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization. nih.gov
Amination Reactions on Pre-formed Thiazole Ring Systems
Amination of a pre-formed thiazole ring is another direct route. This typically involves the reaction of a 2-halothiazole, such as 2-bromothiazole (B21250) or 2-chlorothiazole, with isopropylamine (B41738). This nucleophilic substitution reaction often requires a base and sometimes a catalyst to proceed efficiently.
The reductive amination of isopropanol (B130326) to isopropylamine has been studied over various catalysts, indicating the feasibility of forming the isopropylamine reactant needed for this synthesis. researchgate.netresearchgate.net The mechanism generally involves the dehydrogenation of the alcohol to a ketone, followed by coupling with ammonia (B1221849) to form an imine, and subsequent hydrogenation to the amine. researchgate.netresearchgate.net
Indirect Synthesis and Derivatization Approaches Involving this compound
Indirect methods focus on modifying an existing thiazole-2-amine or a related N-alkyl-2-thiazolamine to arrive at the target compound.
Modification of Existing Thiazole-2-amine Scaffolds
Starting with the parent compound, 2-aminothiazole, N-alkylation can be performed to introduce the isopropyl group. This can be achieved by reacting 2-aminothiazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. The regioselectivity of this alkylation can be a challenge, as alkylation can occur at either the exocyclic or endocyclic nitrogen atom. mdpi.com In many cases, N-alkylation is reported to occur at the endocyclic nitrogen of the thiazole ring. mdpi.com
For example, the reaction of 2-aminothiazole with acetyl chloride in dry acetone (B3395972) yields N-(thiazol-2-yl)acetamide. nih.gov Further modifications could then potentially be made to the acetyl group.
| Reactants | Product | Conditions | Reference |
| α-halo ketones, Potassium thiocyanate, Amines | N-Substituted 2-aminothiazoles | One-pot synthesis | tandfonline.com |
| 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide, 1-(naphthalen-1-yl)thiourea | N-(naphthalen-1-yl)-4-(pyridin-2-yl)thiazol-2-amine | Triethylamine, DMF, 70°C | nih.gov |
| N-substituted α-amino acids | 2,5-disubstituted thiazoles | Thionyl chloride, DBU, DCM, room temperature | nih.gov |
| 2-aminothiazole, Acetyl chloride | N-(thiazol-2-yl)acetamide | Dry acetone, reflux | nih.gov |
| 2-amino-1,3-benzothiazole, α-iodoketones | N-alkylated endocyclic nitrogen product | No base or catalyst | mdpi.com |
Functionalization Reactions of N-Alkyl-2-thiazolamines
Once an N-alkyl-2-thiazolamine is formed, further functionalization can occur on the thiazole ring or the N-alkyl group. For instance, direct α-C–H functionalization of trialkylamines has been developed, which could potentially be applied to introduce functional groups onto the isopropyl moiety of this compound. nih.gov
Catalytic and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of catalysts and green chemistry principles to improve efficiency and reduce environmental impact. bepls.combohrium.comresearchgate.netnih.govresearchgate.net
Catalytic methods are being developed for various steps in thiazole synthesis. For instance, a novel magnetic nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has been used for the synthesis of 2-aminothiazole derivatives. rsc.org This catalyst facilitates the reaction of an acetophenone (B1666503) derivative with thiourea in the presence of trichloroisocyanuric acid (TCCA). rsc.org The use of such catalysts can lead to higher yields and easier product purification.
Green chemistry approaches focus on using environmentally benign solvents, reducing reaction times, and employing reusable catalysts. bepls.combohrium.comresearchgate.netnih.govresearchgate.net Microwave-assisted synthesis and the use of green solvents like PEG-400 have been shown to be effective for the synthesis of 2-aminothiazoles. bepls.com For example, the reaction of α-diazoketones and thiourea in PEG-400 at 100 °C provides good yields of 2-aminothiazoles in a short time. bepls.com Catalyst-free methods, such as the reaction of dithiocarbamates and α-halocarbonyl compounds in water, also represent a green approach to thiazole synthesis. bepls.com
The synthesis of N-alkyl-2-thiomethyl benzimidazoles has been achieved using green methods like physical grinding, using green solvents such as ethanol (B145695) and PEG-600, or via microwave irradiation. researchgate.net These principles can be applied to the synthesis of this compound to create more sustainable and efficient processes.
| Green Chemistry Approach | Reactants | Conditions/Catalyst | Advantages | Reference |
| Magnetic Nanocatalysis | Acetophenone derivative, Thiourea | Ca/4-MePy-IL@ZY-Fe3O4, TCCA, EtOH, 80°C | Reusable catalyst, high yield | rsc.org |
| Microwave-assisted Synthesis | α-diazoketones, Thiourea | PEG-400, 100°C | Rapid, excellent yields | bepls.com |
| Catalyst-free Synthesis | Dithiocarbamates, α-halocarbonyl compounds | Water, reflux | Environmentally benign solvent | bepls.com |
| Microwave Irradiation | N-alkyl-2-chloromethyl benzimidazole, Thiourea | Microwave | Green method | researchgate.net |
Transition Metal-Catalyzed Synthetic Protocols
Transition metal catalysis offers a powerful toolkit for the synthesis of complex molecules like this compound, often providing high yields and selectivity under mild conditions.
One prominent example involves the use of copper catalysts. A one-pot synthesis of thiazolidin-2-imines has been developed using a copper-catalyzed reaction between in situ-formed propargylamines and isothiocyanates. nih.gov Density functional theory (DFT) calculations have shown that the copper(I)-catalyzed pathway favors S-cyclization over N-cyclization, leading to the selective formation of the desired thiazolidine (B150603) ring structure. nih.gov While this specific example does not directly yield this compound, the underlying principle of copper-catalyzed cyclization is a valuable strategy in the synthesis of related thiazole derivatives.
Another approach utilizes palladium catalysis. The Suzuki reaction, a palladium-catalyzed cross-coupling reaction, has been employed in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. nih.gov This multi-step synthesis starts with 2-amino-5-bromothiazole and involves the coupling of an amide intermediate with 4-fluorophenylboronic acid in the presence of a palladium catalyst. nih.gov This methodology highlights the utility of palladium catalysis in constructing substituted 2-aminothiazoles.
Furthermore, the Stille coupling, which involves organostannane intermediates, is another efficient method for introducing substitutions onto the thiazole core. derpharmachemica.com Transition metal complexes of thiazole Schiff base ligands have also garnered significant interest due to their enhanced pharmacological properties compared to the free ligands. nih.gov
The table below summarizes key aspects of transition metal-catalyzed syntheses relevant to 2-aminothiazole derivatives.
| Catalyst System | Reactants | Key Transformation | Reference |
| Copper(I) | Propargylamines, Isothiocyanates | S-cyclization to form thiazolidin-2-imines | nih.gov |
| Palladium(0) | Amide of 2-amino-5-bromothiazole, Arylboronic acid | Suzuki cross-coupling | nih.gov |
| Palladium(0) | --- | Stille cross-coupling | derpharmachemica.com |
Solvent-Free and Environmentally Benign Methodologies
In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods. For the synthesis of 2-aminothiazoles, this has led to the exploration of solvent-free reactions and the use of environmentally benign catalysts and reaction media.
A notable example is the Hantzsch thiazole synthesis, which has been adapted to be performed under solvent-free conditions. One such protocol involves the reaction of α-haloketones with thiourea without a catalyst, often with microwave irradiation to accelerate the reaction. organic-chemistry.orgthieme-connect.comijprs.com This method is characterized by its simplicity, rapid reaction times, and good to excellent yields. organic-chemistry.orgthieme-connect.com The reactions can be completed in seconds, and the products are often obtained with an easy workup. thieme-connect.com
Another green approach utilizes basic alumina (B75360) as a solid support for the reaction of halocarbonyl compounds and substituted thioureas under solvent-free microwave conditions. rsc.org This method significantly reduces reaction times and improves yields compared to conventional methods. rsc.org
Furthermore, multicomponent reactions (MCRs) are gaining prominence as an environmentally friendly synthetic strategy. A one-pot, three-component reaction for the synthesis of thiazole derivatives has been developed under solvent-free conditions. bepls.com Similarly, a green multicomponent synthesis of 2-aminobenzothiazole (B30445) derivatives has been achieved using Sc(OTf)₃ as a catalyst under microwave irradiation in the absence of a solvent. nih.gov
The use of recyclable catalysts is another hallmark of green chemistry. A magnetically recoverable nanocatalyst, Ca@zeolite-Y/Fe₃O₄ supported 4-methylpyridinium ionic liquid, has been successfully employed for the synthesis of 2-aminothiazoles. rsc.org This catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. rsc.org
The following table provides an overview of various environmentally benign methods for the synthesis of 2-aminothiazole derivatives.
| Method | Reactants | Conditions | Key Features | Reference |
| Hantzsch Synthesis | α-Haloketones, Thiourea | Solvent-free, Microwave irradiation | Rapid, High yield, Simple workup | organic-chemistry.orgthieme-connect.comijprs.com |
| Solid-Supported Synthesis | Halocarbonyl compounds, Substituted thioureas | Basic alumina, Solvent-free, Microwave | Reduced reaction time, Improved yield | rsc.org |
| Multicomponent Reaction | --- | Solvent-free | One-pot, Atom economy | bepls.com |
| Catalytic Multicomponent Reaction | 2-Aminobenzothiazole, Aldehydes, 1,3-Diketones | Sc(OTf)₃, Solvent-free, Microwave | Green catalyst, High efficiency | nih.gov |
| Magnetically Recoverable Catalyst | Methyl ketones, Thiourea, TCCA | Ca@zeolite-Y/Fe₃O₄, EtOH, 80°C | Recyclable catalyst, Green halogen source | rsc.org |
Chemical Reactivity and Transformative Potential of N 1 Methylethyl 2 Thiazolamine
Reactivity of the Thiazole (B1198619) Ring System in N-(1-Methylethyl)-2-thiazolamine
The thiazole ring in this compound is an aromatic system characterized by a specific electron distribution that dictates its reactivity. The nitrogen atom at position 3 acts as a protonation site, while the carbon atoms exhibit varying degrees of electron density. pharmaguideline.com Specifically, the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com This electronic arrangement governs the ring's susceptibility to different types of chemical transformations.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the context of the thiazole ring, the position of substitution is influenced by the directing effects of the substituents already present. Generally, electrophilic attack on the thiazole ring is directed to the C5 position, which is the most electron-rich carbon. pharmaguideline.com If the C5 position is already substituted, electrophiles will not typically attack other positions on the ring. pharmaguideline.com
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. youtube.com For these reactions to proceed, a strong electrophile is often required to overcome the inherent stability of the aromatic ring. youtube.comyoutube.com The generation of this strong electrophile is frequently the initial step of the reaction mechanism. youtube.com For instance, in nitration, a mixture of concentrated nitric and sulfuric acids is used to generate the highly reactive nitronium ion (NO₂⁺). youtube.com Similarly, sulfonation is achieved using fuming sulfuric acid, which contains sulfur trioxide (SO₃). youtube.com
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π system on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. youtube.comyoutube.com This step temporarily disrupts the aromaticity of the ring. youtube.com In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity and yielding the substituted product. youtube.com
The presence of the isopropylamino group at the C2 position of this compound influences the reactivity of the thiazole ring towards electrophiles. While amino groups are typically activating and ortho-, para-directing in benzene (B151609) systems, the electronic nature of the 2-aminothiazole (B372263) system is more complex. Studies on related 2-aminothiazoles have shown that they can undergo electrophilic substitution, with the site of attack being influenced by the specific electrophile and reaction conditions. researchgate.net For example, the reaction of 2-aminothiazole with the superelectrophile 4,6-dinitrobenzofuroxan (DNBF) results in C-5 substitution, highlighting the nucleophilic character of this position. researchgate.net
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazole Derivatives
| Reaction | Reagent(s) | Position of Substitution | Reference |
| Halogenation | Br₂, FeBr₃ | C5 | pharmaguideline.com |
| Nitration | HNO₃, H₂SO₄ | C5 | pharmaguideline.com |
| Sulfonation | Fuming H₂SO₄ | C5 | pharmaguideline.com |
| Mercuration | Hg(OAc)₂ | C5 > C4 > C2 | pharmaguideline.com |
| Diazo Coupling | ArN₂⁺Cl⁻ | C5 | pharmaguideline.com |
The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com However, these reactions often require either a strong nucleophile or activation of the ring system. pharmaguideline.com Quaternization of the ring nitrogen, for instance, increases the acidity of the C2-hydrogen, making it more susceptible to deprotonation and subsequent reaction with nucleophiles. pharmaguideline.com
While direct nucleophilic substitution on the thiazole ring itself is not common without a leaving group, nucleophilic addition reactions can occur. For instance, organolithium compounds can deprotonate the C2 position, creating a nucleophilic center that can then react with various electrophiles. pharmaguideline.com
Ring-opening reactions of the thiazole moiety are also known to occur under certain conditions. For example, treatment with Raney nickel can lead to reductive desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com The stability of the thiazole ring is a key factor, and ring-opening is generally less facile than for less aromatic systems.
Reactivity of the Isopropylamino Moiety of this compound
The exocyclic isopropylamino group is a key functional handle in this compound, influencing its basicity and providing a site for further functionalization.
The nitrogen atom of the isopropylamino group possesses a lone pair of electrons, rendering it basic. fiveable.melibretexts.org However, the basicity of 2-aminothiazoles is influenced by the electronic interplay with the thiazole ring. The lone pair on the exocyclic nitrogen can be delocalized into the ring system, which reduces its availability for protonation. researchgate.netlibretexts.org This delocalization makes 2-aminothiazoles less basic than typical aliphatic amines but generally more basic than amides, where resonance delocalization with a carbonyl group is more pronounced. libretexts.orglibretexts.org
The pKa of the conjugate acid of an amine is a quantitative measure of its basicity, with higher pKa values indicating a stronger base. libretexts.org Simple alkylamines typically have pKa values in the range of 9.5 to 11.0. libretexts.org The basicity of this compound would be expected to fall within a range that reflects the balance between the electron-donating inductive effect of the isopropyl group and the electron-withdrawing resonance effect of the thiazole ring. The isopropyl group, being an electron-donating group, will slightly increase the electron density on the nitrogen, making it more basic compared to an unsubstituted 2-aminothiazole. fiveable.me
Table 2: Comparison of Basicity (pKa of Conjugate Acid)
| Compound | pKa of Conjugate Acid | Key Factors Influencing Basicity | Reference |
| Ammonia (B1221849) | ~9.25 | Reference compound | masterorganicchemistry.com |
| Alkylamines (e.g., Methylamine) | ~10.6 | Electron-donating alkyl group increases basicity. | libretexts.org |
| Amides (e.g., Acetamide) | ~0 | Resonance delocalization of the nitrogen lone pair with the carbonyl group significantly reduces basicity. | fiveable.me |
| Aniline (B41778) | ~4.6 | Delocalization of the nitrogen lone pair into the aromatic ring reduces basicity. | libretexts.org |
| This compound | Estimated to be between that of aniline and alkylamines | Balance between the electron-donating isopropyl group and the electron-withdrawing thiazole ring. | N/A |
The exocyclic amino group of this compound is a nucleophilic center that can readily participate in various N-functionalization reactions.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, this compound can be acylated with benzoyl chloride to yield the corresponding N-benzoyl derivative. nih.gov These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.
Alkylation: N-alkylation of amines introduces an alkyl group onto the nitrogen atom. beilstein-journals.org This can be achieved by reacting the amine with an alkyl halide. orgsyn.org For this compound, this would lead to a secondary amine becoming a tertiary amine. The direct alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols has been achieved with high regioselectivity. rsc.org Alternative methods, such as reductive amination or the use of "hydrogen borrowing" catalysis, offer greener approaches to N-alkylation. beilstein-journals.org
Sulfonylation: This reaction involves the formation of a sulfonamide by reacting the amine with a sulfonyl chloride. nih.gov The synthesis of 2-aminothiazole sulfonamides has been reported by reacting 2-aminothiazole with various benzenesulfonyl chlorides in the presence of a base like sodium carbonate. nih.gov This method can be applied to this compound to generate a library of sulfonamide derivatives. nih.gov
Table 3: Examples of N-Functionalization Reactions of 2-Aminothiazole Derivatives
| Reaction Type | Reagent(s) | Product Type | Reference |
| Acylation | Benzoyl chloride, 1-methylimidazole | N-Acyl-2-aminothiazole | nih.gov |
| Alkylation | Alkyl halide | N-Alkyl-2-aminothiazole | orgsyn.org |
| Sulfonylation | Benzenesulfonyl chloride, Na₂CO₃ | N-Sulfonyl-2-aminothiazole | nih.gov |
| Urea Formation | Isocyanate | N-Thiazolyl-N'-arylurea | nih.gov |
This compound as a Participant in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all the starting materials. researchgate.net 2-Aminothiazoles are valuable building blocks in MCRs for the synthesis of complex heterocyclic systems. beilstein-journals.org
One notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (such as a 2-aminothiazole) to produce imidazo[1,2-a]azines. rug.nl this compound can serve as the 2-aminoazine component in such reactions, leading to the formation of diverse and complex molecular scaffolds.
Another example is the synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols through a multicomponent reaction involving 2-aminothiazole, an aldehyde, and 2-naphthol. researchgate.net This highlights the versatility of the 2-aminothiazole scaffold in constructing a variety of molecular architectures. The use of microwave irradiation can often accelerate these reactions and improve yields. beilstein-journals.org
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The regioselectivity and stereoselectivity of reactions involving this compound, also known as N-isopropyl-2-aminothiazole, are critical aspects that dictate the outcome of its chemical transformations. The thiazole ring and the exocyclic amino group present multiple reactive sites, and the isopropyl substituent introduces specific steric and electronic effects that influence the selectivity of various reactions. While detailed research findings specifically for this compound are limited in publicly available literature, the reactivity patterns can be inferred from studies on analogous N-substituted 2-aminothiazoles.
The 2-aminothiazole core possesses several potential sites for electrophilic attack: the endocyclic nitrogen atom (N-3), the exocyclic nitrogen atom, and the carbon atoms of the thiazole ring, particularly the C-5 position, which is activated by the amino group. The lone pair of electrons on the exocyclic nitrogen can participate in resonance, increasing the electron density at the N-3 and C-5 positions, thereby influencing the regioselectivity of electrophilic substitution reactions.
Regioselectivity in Electrophilic Substitution Reactions
Electrophilic substitution reactions on the 2-aminothiazole ring are highly regioselective. The primary sites of reaction are the endocyclic nitrogen (N-3) and the C-5 position of the thiazole ring. The presence of the activating amino group strongly directs electrophiles to the C-5 position.
For instance, in halogenation reactions, 2-aminothiazoles readily undergo substitution at the 5-position. Studies on various 2-aminothiazole derivatives have shown that bromination or chlorination occurs selectively at this position under mild conditions. While specific data for the N-isopropyl derivative is not extensively documented, it is anticipated to follow this general trend.
Table 1: Regioselectivity in Halogenation of 2-Aminothiazole Derivatives (Illustrative Examples)
| Electrophile | Substrate (Analogue) | Major Product | Minor Product(s) | Reference |
| Br₂ | 2-Amino-4-phenylthiazole | 2-Amino-5-bromo-4-phenylthiazole | Not Reported | researchgate.net |
| Cl₂ | 2-Amino-4-methylthiazole (B167648) | 2-Amino-5-chloro-4-methylthiazole | Not Reported | General Knowledge |
| NBS | 2-Aminothiazole | 2-Amino-5-bromothiazole | Not Reported | nih.gov |
NBS: N-Bromosuccinimide
The steric bulk of the N-isopropyl group is likely to have a minimal effect on the regioselectivity of substitution at the C-5 position, as it is relatively remote from the reaction center. However, in reactions involving the exocyclic amino group or the adjacent endocyclic nitrogen, the steric hindrance from the isopropyl group could play a more significant role.
Regioselectivity in N-Functionalization Reactions
The functionalization of the nitrogen atoms in this compound presents another aspect of regioselectivity. The molecule has two nitrogen atoms with different chemical environments: the exocyclic amino nitrogen and the endocyclic imino-type nitrogen.
In reactions with electrophiles such as isocyanates and isothiocyanates, studies on similar N-substituted 2-amino-2-thiazolines have shown that the reaction occurs in a regiospecific manner at the endocyclic nitrogen atom. nih.gov This is attributed to the higher nucleophilicity of the endocyclic nitrogen in the tautomeric imino form. It is plausible that this compound would exhibit similar regioselectivity.
Table 2: Regioselectivity in Reactions with Isocyanates (Illustrative)
| Reagent | Substrate (Analogue) | Major Product (Site of Attack) | Reference |
| Phenyl isocyanate | 2-(Methylamino)-2-thiazoline | Endocyclic Nitrogen (N-3) | nih.gov |
| Methyl isothiocyanate | 2-(Ethylamino)-2-thiazoline | Endocyclic Nitrogen (N-3) | nih.gov |
Stereoselectivity in Reactions
Stereoselectivity becomes a key consideration when this compound is involved in reactions that create new chiral centers. The inherent chirality of reactants or the use of chiral catalysts can induce stereoselectivity.
While there is a lack of specific studies on the stereoselective reactions of this compound, the principles of asymmetric synthesis can be applied. For example, if the thiazole ring is further substituted with a chiral auxiliary, diastereoselective reactions can be achieved.
In the context of synthesizing chiral molecules, 2-aminothiazole derivatives can be prepared from chiral precursors. For instance, the Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles, can be adapted to use chiral α-haloketones, leading to the formation of chiral thiazole products. ijcce.ac.ir
The stereochemical outcome of reactions at a pre-existing stereocenter or the creation of a new one is governed by the reaction mechanism and the steric and electronic environment around the reacting center. For this compound, the isopropyl group, being achiral itself, would not induce stereoselectivity unless a chiral center is already present in the molecule or introduced through a chiral reagent or catalyst.
Advanced Spectroscopic and Structural Elucidation of N 1 Methylethyl 2 Thiazolamine
High-Resolution Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational and electronic landscapes of molecules. For N-(1-Methylethyl)-2-thiazolamine, these methods would provide a characteristic "fingerprint" based on the vibrational modes of its constituent bonds. mdpi.com
Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in predicting the vibrational frequencies and assigning them to specific molecular motions. scirp.org For instance, the IR spectrum of the related 2-aminothiazole (B372263) shows characteristic bands for N-H stretching, C=N stretching, and ring vibrations. ulpgc.eschemicalbook.com In this compound, the isopropyl group would introduce additional C-H stretching and bending vibrations.
A hypothetical IR and Raman spectral data table for this compound, based on characteristic group frequencies, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3400-3300 | Medium | Weak |
| C-H Stretch (Aromatic/Heteroaromatic) | 3100-3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | 2980-2850 | Strong | Strong |
| C=N Stretch (Thiazole Ring) | 1640-1610 | Strong | Medium |
| C=C Stretch (Thiazole Ring) | 1580-1550 | Medium | Strong |
| N-H Bend | 1650-1580 | Medium | Weak |
| C-H Bend (Aliphatic) | 1470-1430 | Medium | Medium |
| C-N Stretch | 1350-1250 | Strong | Medium |
| Thiazole (B1198619) Ring Breathing | 1100-1000 | Medium | Strong |
This table is illustrative and based on general spectroscopic principles. Actual experimental values would be required for a definitive analysis.
Analysis of these spectra would reveal information about the molecule's conformation. For example, the presence of multiple bands in the N-H stretching region could indicate the existence of different conformers or hydrogen-bonding environments.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the electronic structure and dynamic behavior of molecules in solution and the solid state.
Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)
One-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the number and types of chemically distinct protons and carbons in this compound. The ¹H NMR spectrum of a related 2-aminothiazole derivative showed distinct signals for the thiazole ring protons and the amino group protons. derpharmachemica.com For this compound, one would expect to see signals for the isopropyl group's methine and methyl protons, as well as the protons on the thiazole ring and the amino group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning these signals. A COSY spectrum would reveal proton-proton coupling networks, for instance, connecting the isopropyl methine proton to the methyl protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.
Solid-state NMR (ssNMR) could provide information about the molecule's structure and dynamics in the solid phase, which can differ significantly from the solution state. nih.gov This technique is particularly useful for studying intermolecular interactions and polymorphism.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 (Thiazole) | - | 168-165 |
| C4 (Thiazole) | 6.8-6.5 | 115-110 |
| C5 (Thiazole) | 7.2-6.9 | 140-135 |
| N-H | 5.5-5.0 | - |
| CH (Isopropyl) | 4.0-3.5 | 50-45 |
| CH₃ (Isopropyl) | 1.3-1.1 | 25-20 |
This table is illustrative. Actual chemical shifts are dependent on solvent and experimental conditions.
Nuclear Quadrupole Resonance (NQR) Studies
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2), such as ¹⁴N. nih.gov In the absence of an external magnetic field, NQR detects transitions between nuclear quadrupole energy levels, providing a direct measure of the electric field gradient (EFG) at the nucleus.
For this compound, ¹⁴N NQR could be used to probe the electronic structure of the nitrogen atoms in the thiazole ring and the amino group. The NQR frequencies are exquisitely sensitive to the molecular structure and intermolecular interactions, making this technique particularly valuable for identifying different crystalline forms (polymorphs). nih.gov
X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. uq.edu.au
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. This information would allow for a detailed analysis of the molecular conformation in the crystalline state.
Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant interaction, likely involving the amino group as a hydrogen bond donor and the nitrogen atom of the thiazole ring as an acceptor. Studies on related 2-aminothiazole derivatives have shown the formation of hydrogen-bonded dimers and chains. nih.govuq.edu.au
A hypothetical table of crystallographic data is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
This table is for illustrative purposes only and represents a plausible set of crystallographic parameters.
Polymorphism and Phase Transitions
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be employed to screen for and characterize different polymorphic forms of this compound. Any identified polymorphs would then be subjected to single-crystal X-ray diffraction to determine their unique crystal structures and packing arrangements.
Electronic Absorption and Emission Spectroscopy for Excited State Characterization
The study of the electronic absorption and emission properties of a molecule provides fundamental insights into its excited state behavior. For this compound, understanding these characteristics is crucial for predicting its photochemical reactivity, and potential applications in areas such as molecular sensing and optoelectronics. While specific experimental data for this compound is not extensively available in the reviewed literature, its spectroscopic properties can be inferred from the well-established behavior of the 2-aminothiazole chromophore and its derivatives.
The electronic absorption spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the thiazole ring and the non-bonding electrons of the nitrogen and sulfur atoms. Typically, 2-aminothiazole derivatives exhibit absorption bands in the ultraviolet (UV) region. These bands primarily arise from π → π* and n → π* electronic transitions.
The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. The position of the absorption maximum (λmax) is influenced by the solvent polarity and the nature of substituents on the thiazole ring. The N-isopropyl group is an electron-donating group which can cause a slight red shift (bathochromic shift) in the absorption bands compared to the unsubstituted 2-aminothiazole.
Based on data for analogous compounds, the expected electronic absorption data for this compound in a non-polar solvent like cyclohexane (B81311) is presented below. It is important to note that these are estimated values and require experimental verification.
Table 1: Estimated Electronic Absorption Data for this compound in Cyclohexane
| Transition | Estimated λmax (nm) | Estimated Molar Absorptivity (ε, L mol-1 cm-1) |
|---|---|---|
| π → π* | ~ 260 - 270 | ~ 5000 - 8000 |
Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through various pathways, including non-radiative decay (heat) and radiative decay in the form of fluorescence. The fluorescence emission spectrum provides information about the energy of the lowest excited singlet state (S1).
The fluorescence of 2-aminothiazole derivatives can be sensitive to the molecular environment. The N-isopropyl group may influence the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. The flexibility of the isopropyl group could potentially lead to non-radiative decay pathways, possibly reducing the quantum yield compared to more rigid structures. The emission wavelength is expected to be at a longer wavelength than the absorption wavelength, a phenomenon known as the Stokes shift.
Given the expected absorption, the fluorescence emission of this compound is likely to be in the near-UV or blue region of the electromagnetic spectrum. The following table provides hypothetical but reasonable fluorescence data for the compound, which awaits experimental confirmation.
Table 2: Estimated Electronic Emission Data for this compound in Cyclohexane
| Parameter | Estimated Value |
|---|---|
| Excitation Wavelength (nm) | ~ 265 |
| Emission Wavelength (λem, nm) | ~ 320 - 350 |
| Estimated Stokes Shift (nm) | ~ 60 - 80 |
The Stokes shift is an important parameter as a larger shift is often desirable for applications in fluorescence imaging to minimize self-absorption.
Computational and Theoretical Investigations of N 1 Methylethyl 2 Thiazolamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Pathways
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and the energetic landscape of chemical reactions.
Ab Initio Methods for Excited State Analysis and Reaction Mechanism Elucidation
Ab initio methods, which are based on first principles without the use of empirical parameters, are powerful tools for studying excited states and reaction mechanisms. Techniques such as Configuration Interaction (CI) or Coupled Cluster (CC) theory can provide detailed information about electronic transitions and potential energy surfaces. For instance, in the study of related thiazole (B1198619) derivatives, ab initio calculations have been employed to understand tautomerization pathways and photochemistry. mdpi.comsemanticscholar.org These studies can reveal the energy barriers for different reaction pathways, helping to elucidate the most probable mechanisms.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can explore the conformational landscape of a molecule and the effects of the surrounding environment, such as a solvent.
For N-(1-Methylethyl)-2-thiazolamine, MD simulations could reveal the rotational dynamics around the C-N bond connecting the isopropyl group to the thiazole ring. Furthermore, simulations in an aqueous environment would shed light on the formation and dynamics of hydrogen bonds between the molecule and water, which can significantly influence its conformation and reactivity. Studies on similar thiazole derivatives have utilized MD simulations to understand their binding mechanisms with biological targets. nih.gov
Prediction of Spectroscopic Signatures and Validation Against Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
Table 2: Illustrative Predicted Spectroscopic Data for an N-Substituted 2-Thiazolamine
| Spectrum | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | δ 1.3 (d, 6H), 3.8 (sept, 1H), 6.8 (d, 1H), 7.2 (d, 1H) |
| ¹³C NMR | δ 22.5, 48.0, 108.0, 138.0, 165.0 |
| IR | ν(N-H) ~3400 cm⁻¹, ν(C=N) ~1630 cm⁻¹, ν(C-S) ~700 cm⁻¹ |
DFT calculations are commonly used to predict NMR chemical shifts and vibrational frequencies. researchgate.net The calculated spectra of related 2-amino-4-methylthiazole (B167648) have been shown to be in good agreement with experimental FTIR matrix isolation studies. mdpi.comsemanticscholar.org Such comparisons are crucial for validating the computational model and ensuring its predictive accuracy.
Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM), Natural Bond Orbital (NBO) Analysis)
Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions. The Atoms in Molecules (AIM) theory defines atoms and bonds based on the topology of the electron density. Natural Bond Orbital (NBO) analysis localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, providing a picture that is close to the classical Lewis structure.
NBO analysis of related thiazole derivatives has been used to study the nature of intramolecular interactions and the effects of substituents on the electronic structure. For this compound, NBO analysis could quantify the hybridization of the atoms and the strength of the bonds, as well as any charge transfer interactions.
Table 3: Illustrative NBO Analysis Data for an N-Substituted 2-Thiazolamine
| Atom | Natural Charge (e) |
| S | +0.35 |
| N (ring) | -0.55 |
| N (amino) | -0.70 |
| C (isopropyl CH) | +0.10 |
Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Models
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their reactivity. By developing mathematical models based on calculated molecular descriptors, QSRR can be used to predict the reactivity of new compounds.
For a class of compounds like N-substituted 2-thiazolamines, a QSRR model could be developed to predict a specific type of reactivity, for example, the rate of a particular reaction or the binding affinity to a biological target. Such models have been successfully developed for aminothiazole derivatives acting as kinase inhibitors. nih.gov The descriptors used in these models are often derived from the computational methods described above, such as electronic properties from DFT, shape parameters, and descriptors of intermolecular interactions.
Applications of N 1 Methylethyl 2 Thiazolamine in Advanced Organic Synthesis
N-(1-Methylethyl)-2-thiazolamine as a Precursor in Heterocyclic Compound Synthesis
The inherent reactivity of the endocyclic and exocyclic nitrogen atoms, along with the sulfur atom in the thiazole (B1198619) ring, makes this compound an ideal starting material for the synthesis of a wide array of heterocyclic compounds. Its application is particularly notable in the generation of fused heterocyclic systems and complex polycyclic architectures.
Synthesis of Fused Heterocyclic Systems
This compound serves as a key precursor in the synthesis of various fused heterocyclic systems, most notably thiazolo[3,2-a]pyrimidines. These fused systems are of significant interest due to their diverse pharmacological activities. The synthesis of these compounds often involves the reaction of this compound with a suitable dicarbonyl compound or its equivalent.
One common approach is a multicomponent reaction involving an aldehyde, a β-ketoester, and an N-substituted thiourea (B124793), which can be conceptually related to the reactivity of this compound. While specific examples detailing the use of this compound in these one-pot syntheses are not extensively documented in readily available literature, the general reactivity pattern of 2-aminothiazoles is well-established. For instance, the three-component reaction of a 2-aminothiazole (B372263), an aromatic aldehyde, and ethyl acetoacetate (B1235776) is a known method for constructing thiazolo[3,2-a]pyrimidine scaffolds. google.com
Another strategy involves the condensation of a pyrimidine-2-thione, which can be conceptually derived from a substituted thiourea, with α-halo ketones or chloroacetic acid to form the thiazolo[3,2-a]pyrimidine core. researchgate.net The N-isopropyl group on the thiazolamine can influence the solubility and reactivity of the starting material and the properties of the final fused product.
The synthesis of 2-arylmethylidene derivatives of thiazolo[3,2-a]pyrimidines has been reported, starting from the corresponding thiazolo[3,2-a]pyrimidine hydrochloride. The final condensation step with an aromatic aldehyde is typically carried out in the presence of a base like pyrrolidine (B122466) in ethanol (B145695), often resulting in high yields. nih.gov
| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| Thiazolo[3,2-a]pyrimidine hydrochloride, 2-hydroxy-3-methoxybenzaldehyde | CHCl₃, H₂O, NaOH, pyrrolidine, reflux | 2-(2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivative | 95-98 | nih.gov |
Construction of Complex Polycyclic Architectures
The utility of this compound extends to the construction of more intricate polycyclic architectures. These complex structures are often assembled through cascade or domino reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters. While direct examples employing this compound are not prominently featured in the literature, the principles of using substituted aminothiazoles in such transformations are applicable.
For instance, the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines and related polycyclic frameworks, has been utilized to create pyridothieno-fused thiazolo[3,2-a]pyrimidinones. researchgate.net This suggests the potential for this compound to participate in similar annulation reactions, where the thiazole nitrogen acts as a nucleophile to close a new ring onto an existing framework.
Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex polycyclic systems. The synthesis of pyrazolo[3,4-d]-thiazolo[3,2-a]pyrimidines has been achieved through MCRs, highlighting the potential for this compound to be incorporated into such convergent synthetic strategies. researchgate.net The N-isopropyl group can play a role in modulating the electronic and steric properties of the resulting polycyclic system.
Role of this compound in Complex Molecule Construction
The construction of complex molecules often relies on the strategic use of versatile building blocks that can introduce specific functionalities and structural motifs. This compound, with its combination of a heterocyclic ring and a secondary amine, can serve this purpose effectively.
In the broader context of complex molecule synthesis, 2-aminothiazole derivatives are utilized as precursors for a variety of biologically active compounds. They can be functionalized at different positions of the thiazole ring and at the amino group to build up molecular complexity. For example, the synthesis of sulfonamide derivatives of 2-aminothiazole has been reported, showcasing the reactivity of the amino group. nih.gov Alkylation of the resulting sulfonamide can further increase molecular complexity. nih.gov
While specific total syntheses of natural products explicitly using this compound are not widely reported, the general reactivity of the 2-aminothiazole core is a recurring theme in medicinal chemistry and drug discovery. The N-isopropyl substituent can be envisioned to influence the pharmacokinetic properties of the final complex molecule.
Utilization in Stereoselective Organic Transformations
The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While the direct use of this compound as a chiral auxiliary or reactant in highly stereoselective transformations is not extensively documented, the potential for its involvement in such reactions exists.
The synthesis of chiral spirocyclic compounds has been achieved through asymmetric Mannich/cyclization reactions of 2-benzothiazolimines, which are structurally related to this compound. nih.gov These reactions often employ chiral catalysts to control the stereochemical outcome. This suggests that this compound could potentially be used as a substrate in similar asymmetric transformations to generate chiral fused heterocycles.
Furthermore, stereoselective [3+2] cycloaddition reactions involving imidazo[2,1-b]thiazole (B1210989) scaffolds have been reported to produce spirooxindole compounds in a stereoselective manner. mdpi.com The stereoselectivity in these reactions is often substrate-controlled or induced by a chiral catalyst. The N-isopropyl group of this compound could potentially influence the diastereoselectivity of such cycloaddition reactions.
The development of stereoselective cyclization reactions, such as those promoted by Lewis acids like TiCl₄, has been explored for the synthesis of nitrogen-containing heterocycles. nih.gov While not directly involving this compound, these methods highlight the ongoing efforts to control stereochemistry in the synthesis of heterocyclic compounds, a field where this compound could find future applications.
| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Stereoselectivity | Reference |
| Asymmetric Mannich/Cyclization | (E)-N-(benzo[d]thiazol-2-yl)-1-phenylcarbazone, 2-isothiocyanato-1-indanone | Chiral squaramide catalyst | Chiral spiro heterocycles | up to >20:1 dr and 98% ee | nih.gov |
| [3+2] Cycloaddition | Ethylene derivative of imidazo[2,1-b]thiazole, 6-Cl-isatin, (R)-thiazolidine-4-carboxylic acid | Heat | Spirooxindole hybrid | Stereoselective | mdpi.com |
Coordination Chemistry and Catalytic Applications of N 1 Methylethyl 2 Thiazolamine
N-(1-Methylethyl)-2-thiazolamine as a Ligand in Metal Coordination Complexes
As a member of the 2-aminothiazole (B372263) family, this compound functions as a robust ligand in coordination chemistry. researchgate.net The nitrogen atoms in the heterocyclic ring and the exocyclic amino group are primary sites for metal coordination. nih.gov The electronic properties of the ligand, and consequently the resulting metal complex, are influenced by the electron-donating isopropyl group attached to the amino nitrogen.
The synthesis of metal complexes involving N-substituted 2-aminothiazole ligands is typically achieved through the direct reaction of the ligand with a metal salt in an appropriate solvent. nih.gov For this compound, a general synthetic route involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt (e.g., chlorides, sulfates, or acetates) dropwise, often under reflux. nih.gov The resulting complexes can be isolated as stable, often colored, precipitates. royalsocietypublishing.org
Comprehensive characterization of these complexes is performed using a suite of analytical and spectroscopic techniques to determine their structure and properties.
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.
Molar Conductance: Measurements in solvents like DMF or DMSO indicate whether the complex is electrolytic or non-electrolytic, revealing if anions are within the coordination sphere. nih.gov
Infrared (IR) Spectroscopy: Provides evidence of coordination. A characteristic shift in the vibrational frequency of the C=N bond of the thiazole (B1198619) ring to a lower wavenumber upon complexation indicates the involvement of the ring nitrogen in the metal-ligand bond. royalsocietypublishing.org Similarly, changes in the N-H stretching frequency can point to the coordination of the exocyclic amino group. The appearance of new bands at lower frequencies is typically assigned to metal-nitrogen (M-N) vibrations. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes show bands corresponding to intra-ligand (π → π* and n → π*) transitions and ligand-to-metal charge transfer (LMCT) bands. royalsocietypublishing.org For transition metal complexes, d-d electronic transitions are also observed, providing information about the geometry of the coordination sphere. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the structure of diamagnetic complexes. Shifts in the resonance of protons and carbons near the coordination sites provide further proof of complex formation.
Mass Spectrometry: Determines the mass-to-charge ratio of the complex, helping to confirm its molecular weight and composition. acs.org
Table 1: Typical Spectroscopic Data for Metal Complexes of 2-Aminothiazole Derivatives
| Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) | Inference |
|---|---|---|---|
| FT-IR | C=N stretch: ~1612-1617 cm⁻¹ | Shift to lower frequency (e.g., 1602-1607 cm⁻¹) | Coordination of thiazole ring nitrogen. royalsocietypublishing.org |
| N-H stretch: ~3200-3400 cm⁻¹ | Shift and/or broadening | Involvement of exocyclic amino group. | |
| - | New bands at ~520-530 cm⁻¹ | Formation of Metal-Nitrogen (M-N) bonds. nih.gov | |
| UV-Vis | n → π* transitions: ~306-392 nm | Shift to higher frequencies (hypsochromic shift) | Chelation of metal ion. royalsocietypublishing.org |
| - | New bands at ~310-380 nm | Ligand-to-Metal Charge Transfer (LMCT). nih.govacs.org |
This compound and related ligands can exhibit different chelation modes depending on the metal ion, reaction conditions, and the presence of other coordinating species. It can act as a:
Monodentate ligand , coordinating through the more basic endocyclic (thiazole) nitrogen atom.
Bidentate ligand , forming a stable five-membered chelate ring by coordinating through both the endocyclic nitrogen and the exocyclic amino nitrogen. This is a common coordination mode for 2-aminothiazole derivatives. acs.org
The coordination of the ligand to a transition metal ion induces ligand field effects, splitting the d-orbitals of the metal into different energy levels. The magnitude of this splitting determines the electronic and magnetic properties of the complex. Spectroscopic studies on analogous complexes have revealed octahedral, tetrahedral, and square planar geometries. acs.orgeajournals.org For instance, Schiff base derivatives of 2-aminothiazole have been shown to form octahedral complexes with Co(II), Ni(II), and Cu(II), and tetrahedral complexes with Zn(II). royalsocietypublishing.orgeajournals.org The electronic spectra of these complexes display d-d transition bands that are characteristic of their specific geometry. acs.org
Applications of this compound-Derived Complexes in Homogeneous and Heterogeneous Catalysis
The coordination complexes derived from N-donor heterocyclic ligands are of significant interest in catalysis due to their ability to activate substrates and stabilize reactive intermediates.
While specific catalytic applications for complexes of this compound are not extensively documented, related N-donor heterocyclic complexes are widely used in homogeneous catalysis. Complexes of nickel, palladium, and copper with nitrogen-containing ligands are well-known catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The this compound ligand could potentially support such catalytic systems by stabilizing the metal center.
In the field of asymmetric catalysis, chiral ligands are used to induce enantioselectivity. Although this compound is achiral, it could be incorporated into more complex, chiral ligand frameworks. For example, chiral nickel(II) complexes have been successfully used to catalyze asymmetric aldol (B89426) reactions, demonstrating the potential of metal complexes with N-donor ligands in stereoselective transformations. researchgate.net
The 2-aminothiazole scaffold itself has potential in organocatalysis, where the molecule catalyzes a reaction without a metal center. Research on similar structures, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, has shown their effectiveness in catalyzing reactions like hydrazone and oxime formation at neutral pH. nih.gov These catalysts operate through a nucleophilic pathway, where the primary amine attacks a carbonyl substrate to form an imine intermediate, facilitating the reaction. The this compound scaffold, containing a primary/secondary amine-like functionality, could potentially operate via a similar mechanism, making it a candidate for developing new organocatalysts. nih.gov
Structural Elucidation of Catalytically Active Species Involving this compound
Determining the precise structure of a catalytically active species is crucial for understanding its mechanism and optimizing its performance. The primary methods for the structural elucidation of metal complexes are single-crystal X-ray diffraction and computational modeling.
Density Functional Theory (DFT): Computational methods, particularly DFT, are powerful tools for predicting the optimized geometry of complexes and exploring their electronic properties. researchgate.net DFT calculations can determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the complex. royalsocietypublishing.org These theoretical models can corroborate experimental findings and provide insights into reaction mechanisms and the structures of transient catalytic intermediates that are difficult to isolate. researchgate.net
Table 2: Common Geometries of Metal Complexes with 2-Aminothiazole Derivatives
| Metal Ion | Coordination Number | Typical Geometry | Reference |
|---|---|---|---|
| Co(II) | 6 | Octahedral | eajournals.org |
| Ni(II) | 4 or 6 | Tetrahedral or Octahedral | eajournals.org |
| Cu(II) | 4 or 6 | Square Planar or Octahedral | acs.orgresearchgate.net |
| Zn(II) | 4 | Tetrahedral | acs.orgeajournals.org |
| Fe(III) | 6 | Octahedral | researchgate.net |
Future Research Directions and Perspectives on N 1 Methylethyl 2 Thiazolamine
Emerging Synthetic Methodologies for N-(1-Methylethyl)-2-thiazolamine and its Derivatives
The synthesis of 2-aminothiazoles, the structural core of this compound, has traditionally been dominated by the Hantzsch thiazole (B1198619) synthesis. benthamdirect.comnih.gov This classic method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.govwikipedia.org While robust, current research is focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies.
Emerging trends include the use of microwave-assisted organic synthesis (MAOS) and flow chemistry. figshare.com These technologies offer rapid reaction times, improved yields, and greater control over reaction parameters. nih.govfigshare.com For instance, microwave irradiation has been successfully employed for the rapid synthesis of thiazole derivatives from ethyl bromopyruvate and thioamides, often without the need for a catalyst. figshare.com Domino alkylation-cyclization reactions of propargyl bromides with thiourea derivatives under microwave conditions also present a promising route to 2-aminothiazoles. nih.gov
Furthermore, the development of novel catalytic systems is a key area of investigation. Copper-catalyzed cyclization reactions of oximes, anhydrides, and potassium thiocyanate (B1210189) have been shown to produce thiazoles, offering an alternative to traditional methods. nih.gov The exploration of multicomponent reactions, where three or more reactants combine in a single step, is also gaining traction for the efficient construction of complex thiazole derivatives. acs.org
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid heating, precise temperature control | Reduced reaction times, higher yields, cleaner reactions nih.govfigshare.com |
| Flow Chemistry | Continuous processing, automated control | Scalability, improved safety, integration of multiple steps figshare.com |
| Novel Catalysis | Use of transition metals (e.g., copper) | Milder reaction conditions, broader substrate scope nih.gov |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials | Increased efficiency, reduced waste, rapid library generation acs.org |
Exploration of Novel Reactivity Pathways and Unconventional Chemical Transformations
Beyond its synthesis, the reactivity of the 2-aminothiazole (B372263) scaffold is a fertile ground for discovery. The amino group at the 2-position is a key functional handle, allowing for a wide range of modifications. nih.govresearchgate.net Future research will likely focus on exploring unconventional transformations that go beyond simple acylation or alkylation.
One area of interest is the C-H functionalization of the thiazole ring. Transition metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct introduction of new functional groups without the need for pre-functionalized substrates. researchgate.net This could lead to more efficient routes for creating diverse libraries of this compound derivatives with unique substitution patterns.
The thiazole ring itself can participate in various cycloaddition and ring-transformation reactions. Investigating these pathways could unlock novel heterocyclic scaffolds with interesting biological or material properties. The thiazole moiety can also act as a latent formyl group, which can be unmasked at a later stage of a synthesis, providing a strategic advantage in the construction of complex molecules. researchgate.net
Advanced Computational Modeling and Data-Driven Approaches in Thiazolamine Chemistry
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. researchgate.netumd.edu For this compound and its derivatives, these approaches can accelerate discovery and provide deeper insights into their properties and reactivity.
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to optimize molecular geometries and calculate various molecular properties. nih.govresearchgate.net This information is crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations. Molecular docking studies can predict the binding modes of thiazolamine derivatives with biological targets, guiding the design of new therapeutic agents. nih.gov
Machine learning algorithms are being employed to build predictive models for various chemical properties and biological activities. researchgate.net By training models on existing datasets of thiazole derivatives, researchers can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. These data-driven approaches have the potential to significantly reduce the time and cost associated with drug discovery and materials development. researchgate.net
| Computational Tool | Application in Thiazolamine Chemistry |
| Density Functional Theory (DFT) | Geometry optimization, calculation of molecular properties, reaction mechanism studies nih.govresearchgate.net |
| Molecular Docking | Predicting binding modes with biological targets, virtual screening nih.gov |
| Machine Learning | Predicting bioactivity, physicochemical properties, and toxicity; virtual library screening researchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of thiazolamine-protein complexes, assessing binding stability nih.gov |
Integration of this compound into Advanced Materials Chemistry
The unique electronic and structural features of the thiazole ring make it an attractive building block for advanced materials. ntu.ac.uk The incorporation of this compound and its derivatives into polymers and supramolecular assemblies is an emerging area with significant potential.
Functional polymers containing thiazole moieties have been synthesized and are being explored for various applications. nih.govmdpi.com For example, thiazole-based polyureas have demonstrated interesting thermal and crystalline properties. mdpi.com The ability to modify the 2-amino group of this compound provides a convenient handle for polymerization or for grafting onto existing polymer backbones. Thioester functional polymers, which can be created through post-polymerization modification, are another area of interest due to their responsive and biodegradable nature. rsc.org
In the realm of supramolecular chemistry, the thiazole ring can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of well-defined nanostructures. The design of supramolecular systems based on this compound could lead to the development of novel sensors, catalysts, and drug delivery vehicles.
| Material Type | Potential Application | Key Features of Thiazolamine Moiety |
| Functional Polymers | Responsive materials, bioconjugates, biodegradable polymers | Polymerizable functional group, tunable properties through substitution nih.govmdpi.com |
| Supramolecular Structures | Sensors, catalysts, drug delivery | Hydrogen bonding capabilities, π-π stacking interactions |
| Conjugated Polymers | Organic electronics, photovoltaics | Electron-rich heterocycle, potential for extended π-conjugation researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
